

Spectroscopic Profile of T-Muurolol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid alcohol, **T-Muurolol**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is organized into clear, tabular formats for ease of comparison and is supplemented with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **T-Muurolol** is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpenoid structure.

Table 1: Mass Spectrometry Data for **T-Muurolol** (τ-Muurolol)



m/z	Relative Intensity (%)	Proposed Fragmentation
222	5	[M]+
207	20	[M - CH ₃] ⁺
204	15	[M - H ₂ O] ⁺
189	25	[M - H ₂ O - CH ₃] ⁺
161	100	[C12H17]+
105	60	[C ₈ H ₉]+
93	45	[C7H9]+
43	80	[C₃H₁]+ (Isopropyl)

Data sourced from NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **T-Muurolol** displays 15 distinct signals, corresponding to the 15 carbon atoms in its structure. The chemical shifts provide information about the electronic environment of each carbon atom.

Table 2: 13C NMR Spectroscopic Data for T-Muurolol



Carbon No.	Chemical Shift (δ, ppm)
1	49.8
2	20.0
3	42.1
4	121.7
5	141.9
6	44.1
7	34.9
8	26.7
9	40.8
10	72.9
11	27.2
12	21.6
13	16.5
14	21.1
15	23.9

Note: Specific data for **T-Muurolol** was limited. Data presented is a representative compilation from various sources for closely related muurolol and cadinol sesquiterpenes.[3]

¹H NMR Spectroscopy

Detailed ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for **T-Muurolol**, were not available in the public domain at the time of this compilation. This information is critical for the complete structural assignment and stereochemical analysis of the molecule.

Infrared (IR) Spectroscopy



IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For **T-Muurolol**, the IR spectrum is expected to show characteristic absorptions for the hydroxyl group and the hydrocarbon backbone.

Table 3: Expected Infrared Absorption Bands for **T-Muurolol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (intermolecular hydrogen bonding)
~2960-2850	Strong	C-H stretch (alkane)
~1460	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH₃)
~1100	Medium to Strong	C-O stretch (tertiary alcohol)

Note: A specific experimental IR spectrum for **T-Muurolol** was not available. The data presented is based on characteristic frequencies for sesquiterpenoid alcohols.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sesquiterpenoids like **T-Muurolol**. Specific parameters may need to be optimized depending on the instrumentation and the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the **T-Muurolol** sample in a volatile organic solvent such as hexane or dichloromethane.
- · GC Conditions:
 - \circ Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is typically used.



- o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **T-Muurolol** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition:
 - Spectrometer Frequency: 125 MHz or higher.
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
- ¹H NMR Acquisition:
 - Spectrometer Frequency: 500 MHz or higher for better resolution.



- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 or more, depending on the sample concentration.

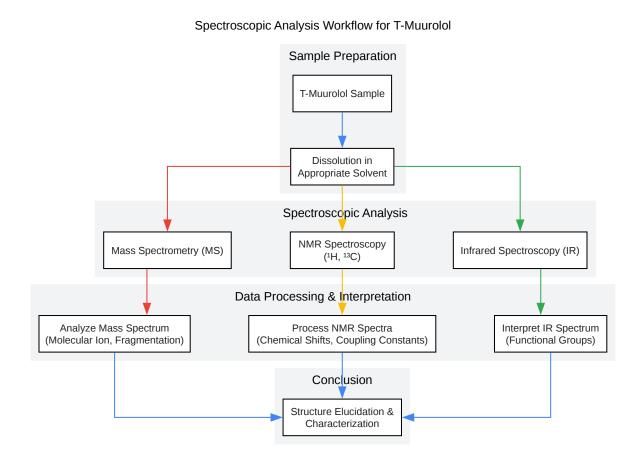
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small drop of the neat T-Muurolol sample directly onto the ATR crystal. T-Muurolol is a viscous liquid, making ATR a suitable technique.
- FTIR-ATR Acquisition:
 - Accessory: Diamond or Germanium ATR crystal.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like **T-Muurolol**.





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Caption: Workflow for the spectroscopic characterization of **T-Muurolol**.

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